molecular formula C25H20N4O3S B2608883 2-Amino-6-(4-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893296-53-2

2-Amino-6-(4-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2608883
CAS No.: 893296-53-2
M. Wt: 456.52
InChI Key: CKPDKRRUCJMJCX-UHFFFAOYSA-N
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Description

2-Amino-6-(4-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazine core, which is known for its diverse biological activities.

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazine core, followed by the introduction of the pyridine and benzyl groups through various substitution reactions. Common reagents used in these reactions include pyridine, benzyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more polar compound, while reduction could result in a more hydrophobic molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with a benzothiazine core are often studied for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Medicine

In medicine, derivatives of this compound could be explored for drug development. Their ability to interact with specific biological targets makes them candidates for treating various diseases.

Industry

In the industrial sector, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed study through techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds featuring the pyridine ring, which is known for its versatility in chemical reactions.

    Benzyl Derivatives: Compounds with benzyl groups, which can influence the compound’s biological activity.

Uniqueness

What sets this compound apart is the combination of the benzothiazine core with the pyridine and benzyl groups, along with the presence of the carbonitrile and dioxide functionalities. This unique structure could confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-6-[(4-methylphenyl)methyl]-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S/c1-16-8-10-17(11-9-16)15-29-21-7-3-2-6-19(21)23-24(33(29,30)31)22(18-5-4-12-28-14-18)20(13-26)25(27)32-23/h2-12,14,22H,15,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPDKRRUCJMJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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